1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Overview
Description
1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a heterocyclic compound with a bicyclic structure. It contains a pyrazolo[3,4-b]pyridine core, which is a medicinally privileged scaffold. The compound exhibits promising antituberculotic activity and has potential applications in drug discovery .
Synthesis Analysis
Several synthetic strategies have been reported for the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized based on the assembly of the pyrazolopyridine system. Researchers have explored various approaches, considering their advantages and drawbacks .
One such method involves the condensation of 5-aminopyrazoles and α-oxoketene dithioacetals catalyzed by trifluoroacetic acid. The resulting tetra- and persubstituted derivatives can be further modified through reductive desulfurization, ester hydrolysis, and Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of 1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione consists of a bicyclic aromatic system. It contains three nitrogen atoms located at positions 1, 2, and 7. The scaffold is stable, flat, and polarized due to the electron-rich pyrazole portion and the electron-deficient pyridine portion. Structural modifications can occur at positions N(1), C(3), C(4), C(5), and C(6), providing opportunities for exploring structure-activity relationships .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its substitution pattern. For instance, derivatives with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, and C(6)SMe substitutions exhibit promising antituberculotic activity .
Scientific Research Applications
Medicinal Chemistry
The compound is a part of the pyrazolo[3,4-b]pyridine class, which is considered a medicinally privileged structure . It’s used in the synthesis of a combinatorial library of tetra- and persubstituted derivatives . These derivatives have shown promising results in medicinal chemistry, particularly in the development of new molecular entities (NCEs) built on a medicinally privileged heterocyclic scaffold .
Antituberculotic Activity
Some derivatives of this compound have shown promising antituberculotic activity . They were subjected to in vitro Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .
Chemosensor Development
The compound has been used in the development of chemosensors . A chemosensor based on a derivative of this compound was synthesized and found to detect formaldehyde through fluorescence enhancement .
Drug Discovery
The compound is used in drug discovery, particularly in the synthesis and biological evaluation of a combinatorial library of new molecular entities (NCEs) . The versatility of the scaffold and diverse biological activity of its derivatives make it a medicinally privileged .
Structure Activity Relationships (SAR)
The compound provides enormous opportunities for the synthesis of a combinatorial library of NCEs for exploring structure activity relationships (SAR) . The scaffold allows structural modifications at five positions, providing a wide range of possibilities for SAR exploration .
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with Pantothenate Synthetase, inhibiting its function
Biochemical Pathways
By inhibiting Pantothenate Synthetase, the compound disrupts the biosynthesis of pantothenate and, consequently, coenzyme A . This affects various metabolic processes that rely on coenzyme A, leading to a disruption of the normal functioning of the cell .
Pharmacokinetics
The compound’s promising antituberculotic activity suggests that it may have favorable pharmacokinetic properties
Result of Action
The inhibition of Pantothenate Synthetase leads to a disruption of the normal functioning of the cell, which can result in the death of Mycobacterium tuberculosis . This makes the compound a promising candidate for the treatment of tuberculosis .
properties
IUPAC Name |
1-cycloheptyl-4-pyridin-4-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-15-11-14(12-7-9-19-10-8-12)16-17(20-15)22(21-18(16)24)13-5-3-1-2-4-6-13/h7-10,13-14H,1-6,11H2,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBSAZIOYJXSGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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